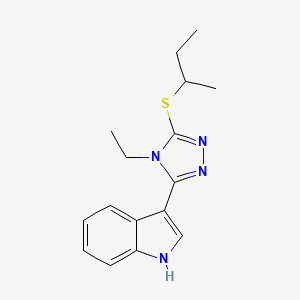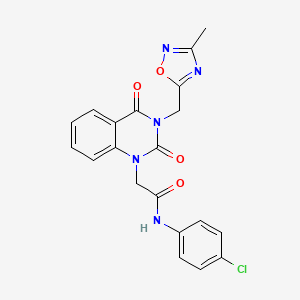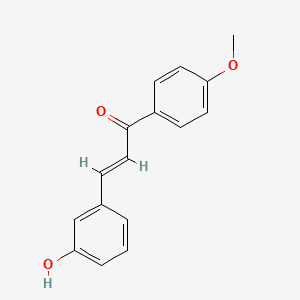![molecular formula C11H21NO2 B2372830 Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248198-09-4](/img/structure/B2372830.png)
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyrrolidin-2-yl)propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. In
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves inhibition of the target enzymes DPP-4 and GSK-3. By inhibiting these enzymes, the compound can modulate glucose metabolism and potentially improve insulin sensitivity. Additionally, the compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in these models. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have activity against multiple target enzymes, making it a potentially versatile therapeutic agent. However, one limitation of the compound is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate. One area of focus could be on further elucidating its mechanism of action and identifying additional target enzymes that it may inhibit. Additionally, research could be conducted to determine the safety and efficacy of the compound in human clinical trials. Finally, the compound could be studied for its potential use in the treatment of other diseases beyond diabetes and neurodegenerative disorders, such as cancer or cardiovascular disease.
Conclusion
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate is a chemical compound with potential therapeutic applications in the treatment of diabetes, neurodegenerative diseases, and potentially other disorders. Its mechanism of action involves inhibition of target enzymes involved in glucose metabolism and inflammation. While the compound has shown promise in animal models, further research is needed to determine its safety and efficacy in humans and to identify additional potential therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves the reaction of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-bromopropionate with (2R)-2-pyrrolidinamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate has been studied for its potential use in drug development. It has been shown to have activity as an inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in the regulation of glucose metabolism and have been implicated in the development of diabetes and other metabolic disorders.
properties
IUPAC Name |
tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKCASZXINPQW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![2,6-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2372752.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)

![N-phenethyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372760.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)
![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)
